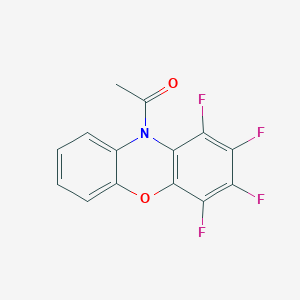
1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxazine core substituted with four fluorine atoms and an ethanone group, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
The synthesis of 1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective substitution at the desired positions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenoxazine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Wirkmechanismus
The mechanism of action of 1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one involves its interaction with molecular targets through various pathways. The fluorine atoms enhance the compound’s electron-withdrawing properties, affecting its reactivity and binding affinity. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
1-(1,2,3,4-Tetrafluoro-10H-phenoxazin-10-YL)ethan-1-one can be compared with other phenoxazine derivatives, such as:
10H-phenoxazin-10-yl derivatives: These compounds share a similar core structure but differ in their substituents, affecting their chemical and physical properties.
Fluorinated phenoxazines: Compounds with varying degrees of fluorination exhibit different reactivities and applications.
Phenoxazine-based OLED materials: These materials are used in electronic devices and have unique optoelectronic properties.
Eigenschaften
CAS-Nummer |
90251-14-2 |
|---|---|
Molekularformel |
C14H7F4NO2 |
Molekulargewicht |
297.20 g/mol |
IUPAC-Name |
1-(1,2,3,4-tetrafluorophenoxazin-10-yl)ethanone |
InChI |
InChI=1S/C14H7F4NO2/c1-6(20)19-7-4-2-3-5-8(7)21-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,1H3 |
InChI-Schlüssel |
APTFXYQYJDQYCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2OC3=C1C(=C(C(=C3F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



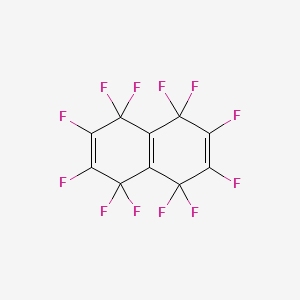

![1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol](/img/structure/B14361519.png)
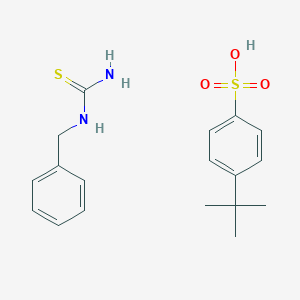
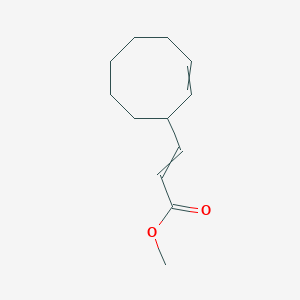
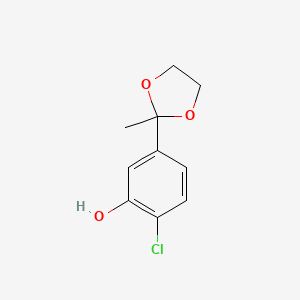
-lambda~5~-phosphane](/img/structure/B14361554.png)
![1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride](/img/structure/B14361556.png)
![10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione)](/img/structure/B14361557.png)
![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)
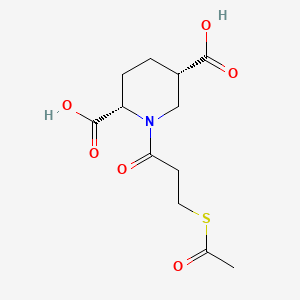

![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)
